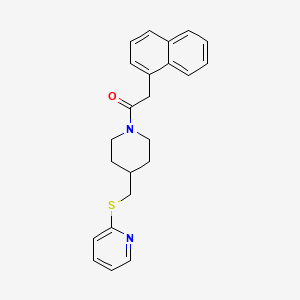

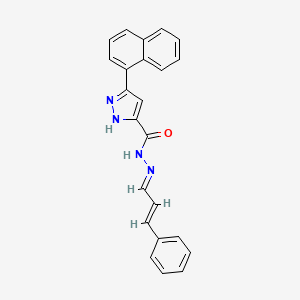

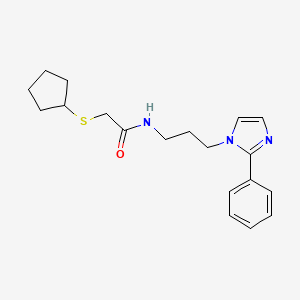

2-(Naphthalen-1-yl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-component reactions, such as the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, utilizing Fe3O4 magnetic nanoparticles with high efficiency under ultrasound irradiation (Mokhtary & Torabi, 2017). Another synthesis route involves the alkylation of 1H-imidazole or substituted piperazine with 1-(2-naphthyl)-2-bromoethanone, leading to various naphthalen-2-yl acetate derivatives (Ghareb et al., 2017).

Molecular Structure Analysis

Molecular structure analysis via methods such as X-ray crystallography and spectroscopy is essential for understanding the arrangement of atoms within the compound. For instance, studies have revealed hydrogen-bonding patterns in enaminones, indicating bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, which is crucial for the stability and reactivity of the molecule (Balderson et al., 2007).

Chemical Reactions and Properties

The compound's chemical properties, such as reactivity with other molecules, can be inferred from related naphthalene derivatives. For example, the reaction of naphthalen-2-yl acetate with various reagents under catalysis by p-toluenesulfonic acid highlights the potential for complex formation and the synthesis of novel derivatives with unique properties (Anary‐Abbasinejad et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application and handling. For example, the analysis of similar compounds through methods like DFT and crystallography provides insights into their stability, solubility, and optimal conditions for storage and use (Ula, 2020).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, can be deduced from the synthesis and reactions of the compound. Studies on similar molecules indicate a broad range of reactivity, enabling the design of targeted chemical synthesis pathways for various applications (Williams et al., 2010).

Scientific Research Applications

Anticonvulsant Activity

The compound has been studied for its potential anticonvulsant properties. Notably, Ghareb et al. (2017) synthesized derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione and evaluated their anticonvulsant activities. These derivatives demonstrated significant delay in the onset of convulsions and prolonged survival time, indicating their potential as anticonvulsant agents. The molecular modelling study suggested CNS depressant activity through the modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).

Chemosensor Applications

The compound and its derivatives have been applied in the development of chemosensors for detecting metal ions. For instance, Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives of naphthalen-1,4-dione, exhibiting selective coordination to metal ions like Cu2+. These chemosensors showed remarkable selectivity and colorimetric response, useful in the detection of specific metal ions (Gosavi-Mirkute et al., 2017). Additionally, Patil et al. (2017) studied vitamin K3 derivatives for their chemosensor abilities towards transition metal ions, demonstrating their potential in recognizing and detecting specific metal ions in various solvents (Patil et al., 2017).

Catalytic and Synthesis Applications

Mokhtary and Torabi (2017) explored the compound's role in catalysis, using nano magnetite (Fe3O4) as a catalyst for synthesizing derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide. This highlights the compound's utility in facilitating efficient synthesis processes (Mokhtary & Torabi, 2017).

properties

IUPAC Name |

2-naphthalen-1-yl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c26-23(16-20-8-5-7-19-6-1-2-9-21(19)20)25-14-11-18(12-15-25)17-27-22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWSGQKSDDGCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)

![N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2494334.png)

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)